tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3
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Overview
Description
tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3: is a deuterated derivative of a carbamate compound. Deuterated compounds are often used in scientific research to study metabolic pathways, reaction mechanisms, and pharmacokinetics due to the presence of deuterium, a stable isotope of hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3 typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the tert-butyl carbamate group: This step usually involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can also occur, potentially affecting the carbamate group.
Substitution: Nucleophilic or electrophilic substitution reactions may take place, especially at the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
Isotope Labeling: Used in studies involving isotope effects and reaction mechanisms.
Spectroscopy: Deuterated compounds are valuable in NMR spectroscopy for reducing background signals.
Biology
Metabolic Studies: Helps in tracing metabolic pathways and understanding the fate of drugs in biological systems.
Medicine
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Development: Deuterated drugs may have improved pharmacological properties.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3 depends on its specific application. In pharmacokinetics, for example, the deuterium atoms can alter the metabolic stability of the compound, leading to changes in its biological activity. The molecular targets and pathways involved would be specific to the compound’s use in a particular context.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate: The non-deuterated version of the compound.
tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d2: A partially deuterated version.
Uniqueness
The presence of deuterium in tert-Butyl ((3R,4R)-4-methylpyrrolidin-3-yl)carbamate-d3 makes it unique compared to its non-deuterated or partially deuterated counterparts. Deuterium can influence the compound’s physical, chemical, and biological properties, making it valuable for specific scientific applications.
Properties
Molecular Formula |
C10H20N2O2 |
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Molecular Weight |
203.30 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4R)-4-(trideuteriomethyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m1/s1/i1D3 |
InChI Key |
BKITXDSDJGOXPN-NJRXSWGXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]1CNC[C@@H]1NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1CNCC1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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